molecular formula C30H33N3O4S B13753261 Dibenzylamine penicillin G CAS No. 7173-27-5

Dibenzylamine penicillin G

Cat. No.: B13753261
CAS No.: 7173-27-5
M. Wt: 531.7 g/mol
InChI Key: UPYLDHVPOPTZGP-LQDWTQKMSA-N
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Description

N-benzyl-1-phenylmethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-phenylmethanamine involves the reaction of benzylamine with benzaldehyde under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

For 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid , the synthesis involves multiple steps, including the formation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of these compounds involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring the purity and yield of the final product. The process may also involve purification steps such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-phenylmethanamine: undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperature, pressure, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N-benzyl-1-phenylmethanamine can produce benzaldehyde and benzyl alcohol, while reduction can yield benzylamine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-1-phenylmethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

7173-27-5

Molecular Formula

C30H33N3O4S

Molecular Weight

531.7 g/mol

IUPAC Name

N-benzyl-1-phenylmethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O4S.C14H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,15H,11-12H2/t11-,12+,14-;/m1./s1

InChI Key

UPYLDHVPOPTZGP-LQDWTQKMSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2

Origin of Product

United States

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